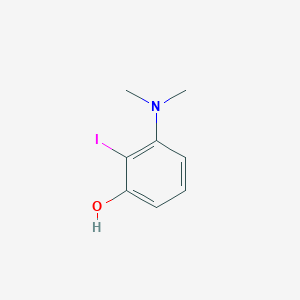

3-(Dimethylamino)-2-iodophenol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H10INO |

|---|---|

Molecular Weight |

263.08 g/mol |

IUPAC Name |

3-(dimethylamino)-2-iodophenol |

InChI |

InChI=1S/C8H10INO/c1-10(2)6-4-3-5-7(11)8(6)9/h3-5,11H,1-2H3 |

InChI Key |

RHLKHTWZOFUCIB-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=C(C(=CC=C1)O)I |

Origin of Product |

United States |

Synthetic Methodologies for 3 Dimethylamino 2 Iodophenol

Retrosynthetic Analysis of 3-(Dimethylamino)-2-iodophenol

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials. For this compound, two primary disconnections are logical, focusing on the formation of the carbon-iodine (C-I) bond and the carbon-nitrogen (C-N) bond.

Disconnection of the C-I bond: This is the most straightforward approach, involving an electrophilic aromatic substitution. The immediate precursor, or "synthon," is 3-(Dimethylamino)phenol. The synthesis would then rely on a regioselective iodination reaction to introduce the iodine atom at the C-2 position, ortho to the hydroxyl group and meta to the dimethylamino group. The primary challenge of this route is achieving the desired regioselectivity, as the C-4 and C-6 positions are also electronically activated.

Disconnection of the C-N bond: This alternative strategy involves forming the dimethylamino group late in the synthesis. The precursor would be 2-iodophenol (B132878) or a suitably protected derivative. The forward reaction would involve an amination step, coupling the phenolic substrate with dimethylamine (B145610) or a synthetic equivalent. This approach avoids the regioselectivity issues of direct iodination but introduces the challenge of performing a selective amination, often requiring transition-metal catalysis.

These two distinct retrosynthetic pathways form the basis for the classical and modern synthetic routes discussed below.

Classical Synthetic Routes to this compound

Classical synthetic methods rely on well-established, fundamental reactions in organic chemistry. These routes often involve stoichiometric reagents and may require harsh reaction conditions.

This approach begins with the synthesis of the key intermediate, 3-(Dimethylamino)phenol. This precursor can be prepared by reacting resorcinol (B1680541) with an aqueous solution of dimethylamine at elevated temperatures and pressures. patsnap.comgoogle.com Another common method is the methylation of m-aminophenol using a methylating agent like dimethyl sulfate, although this involves highly toxic reagents. patsnap.com

Once 3-(Dimethylamino)phenol is obtained, the critical step is the regioselective iodination. The hydroxyl group is a powerful ortho-, para-director, strongly activating the C-2 and C-6 positions. The dimethylamino group, also an ortho-, para-director, activates the C-4 and C-6 positions. The C-6 position is therefore the most electronically activated, presenting a significant challenge for selective C-2 iodination.

Several classical iodinating reagents can be employed, with the choice of reagent and conditions potentially influencing the regiochemical outcome. scielo.br

Molecular Iodine (I₂): The use of molecular iodine, often in the presence of an oxidizing agent (like iodic acid or hydrogen peroxide) or a base, is a common method for iodinating phenols. google.comchemicalbook.comgoogle.com The reaction conditions, such as solvent and pH, can be tuned to favor a specific isomer, although achieving high selectivity for the sterically more hindered C-2 position over the C-6 position can be difficult.

Iodine Monochloride (ICl): ICl is a more polarized and thus more reactive electrophilic iodinating agent than I₂. It can be effective for iodinating activated aromatic rings. google.com

N-Iodosuccinimide (NIS): NIS is a mild and convenient source of electrophilic iodine. It is often used in combination with an acid catalyst, such as p-toluenesulfonic acid (PTSA), which can enhance its reactivity and influence selectivity. researchgate.net The combination of NIS and PTSA has been shown to be highly regioselective for the monoiodination of phenols. researchgate.net

| Reagent/System | Typical Substrates | General Selectivity on Phenols | Key Features |

|---|---|---|---|

| I₂ / Oxidant (e.g., HIO₃) | Activated Arenes (Phenols, Anilines) | Often leads to polyiodination; para-selectivity is common. | Used in the synthesis of triiodophenol X-ray contrast agents. google.com |

| Iodine Monochloride (ICl) | Phenols, Anilines | Highly reactive; selectivity can be pH-dependent. | Can be used in aqueous media. google.com |

| N-Iodosuccinimide (NIS) / Acid Catalyst | Phenols and analogues | Generally provides high para-selectivity. researchgate.netnih.gov | Mild conditions, easy to handle. |

| Amine-Iodine Complexes | Phenols | Can increase the reactivity of I₂. | Used in water, offering a greener alternative. scielo.br |

Achieving the desired this compound via this route would likely result in a mixture of isomers, requiring extensive purification.

This classical route starts with 2-iodophenol. The direct amination of 2-iodophenol with dimethylamine under classical conditions (nucleophilic aromatic substitution, or SNAr) is challenging. The SNAr mechanism typically requires the presence of strong electron-withdrawing groups on the aromatic ring to activate it towards nucleophilic attack, which are absent in 2-iodophenol.

Therefore, a classical approach would likely be low-yielding or require forcing conditions (high temperature and pressure), which could lead to side reactions. The phenolic hydroxyl group is acidic and would need to be deprotonated with a strong base, which could complicate the reaction. Protecting the hydroxyl group as an ether (e.g., a methyl or benzyl (B1604629) ether) prior to amination would be a more viable, albeit longer, strategy.

Modern and Optimized Synthetic Protocols

Modern synthetic methods often employ transition metal catalysts to achieve transformations that are difficult or impossible using classical approaches. These methods typically offer higher selectivity, milder reaction conditions, and broader substrate scope.

This strategy follows the C-N bond disconnection pathway and represents a significant improvement over classical amination methods. The Buchwald-Hartwig amination and Ullmann condensation are powerful cross-coupling reactions for forming C-N bonds.

The synthesis would begin with 2-iodophenol. To prevent interference from the acidic phenolic proton, it would first be protected, for instance, as a methoxymethyl (MOM) ether or a silyl (B83357) ether. The protected 2-iodophenol would then be subjected to a palladium- or copper-catalyzed cross-coupling reaction with dimethylamine.

Palladium-Catalyzed Buchwald-Hartwig Amination: This is a highly versatile method for coupling aryl halides with amines. A variety of palladium catalysts and specialized phosphine (B1218219) ligands are available to facilitate the reaction. For example, a catalyst system involving a palladium precursor like Pd₂(dba)₃ and a biarylphosphine ligand like BrettPhos could be effective for coupling with 3- and 4-aminophenols. nih.gov

Copper-Catalyzed Ullmann Condensation: The Ullmann reaction is a classical method for C-N and C-O bond formation that has been significantly improved with the development of new ligands. A system using copper(I) iodide (CuI) with a ligand such as picolinic acid or a diamine could be used to couple the protected 2-iodophenol with dimethylamine. nih.gov Copper-based systems are often preferred for their lower cost.

After the successful cross-coupling reaction, the final step would be the removal of the protecting group from the phenol (B47542) to yield the final product, this compound.

| Reaction Type | Metal | Typical Ligands | Advantages |

|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium (Pd) | Biarylmonophosphines (e.g., BrettPhos, XPhos) | High generality, good functional group tolerance, mild conditions. nih.gov |

| Ullmann Condensation | Copper (Cu) | Picolinic Acid, Proline, Diamines (e.g., CyDMEDA) | Lower cost, effective for O- and N-arylation. nih.gov |

The target molecule, this compound, is achiral and therefore does not have enantiomers. Consequently, stereoselective or enantioselective syntheses are not directly applicable to its preparation.

However, the 3-amino-2-iodophenol (B1374696) scaffold can be incorporated into larger, more complex molecules that are chiral. In such cases, enantioselective methods would be crucial. For instance, if one of the methyl groups on the amine were replaced with a more complex, chiral substituent, an enantioselective synthesis of that side chain would be required prior to its attachment.

Alternatively, if the core aromatic structure were part of a molecule with axial chirality (an atropisomer), an enantioselective transition metal-catalyzed coupling reaction could be employed to control the stereochemistry. The development of chiral ligands for palladium and copper catalysts allows for the asymmetric synthesis of such molecules, where the catalyst itself is chiral and can influence the spatial arrangement of the product. While not directly relevant to the synthesis of the parent compound, these advanced methods are vital in medicinal chemistry where the specific three-dimensional structure of a molecule is often critical to its biological activity.

Flow Chemistry and Continuous Synthesis of this compound

Continuous flow chemistry offers significant advantages for the synthesis of fine chemicals, including halogenated aromatic compounds. The principles of flow chemistry, such as enhanced heat and mass transfer, precise control over reaction parameters, and improved safety, can be applied to the synthesis of this compound.

A hypothetical continuous flow process for the synthesis of this compound could involve the following steps:

Reagent Introduction: Solutions of the precursor, 3-(Dimethylamino)phenol, and an iodinating agent would be continuously pumped from separate reservoirs.

Mixing: The reagent streams would converge in a micromixer, ensuring rapid and efficient mixing.

Reaction: The mixed stream would then flow through a heated or cooled reactor coil with a specific residence time, allowing the iodination reaction to proceed. The precise temperature and residence time can be optimized to maximize the yield of the desired 2-iodo isomer and minimize the formation of byproducts.

In-line Quenching and Work-up: The product stream could be continuously mixed with a quenching solution to stop the reaction, followed by in-line extraction to separate the product from unreacted starting materials and byproducts.

Purification: The crude product stream could then be directed to a continuous purification system, such as continuous chromatography or crystallization.

While a specific flow synthesis for this compound has not been reported, the literature contains numerous examples of continuous flow halogenations of aromatic compounds. nih.govresearchgate.netresearchgate.net These studies demonstrate the feasibility of using flow reactors for regioselective halogenations with improved safety and efficiency compared to traditional batch processes. rsc.orgscispace.comresearchgate.net

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is crucial for developing sustainable and environmentally responsible synthetic processes. solubilityofthings.comopcw.orgrroij.com These principles can be integrated into the synthesis of this compound in several ways.

Solvent-Free and Environmentally Benign Syntheses

One of the key principles of green chemistry is the reduction or elimination of hazardous solvents. thieme-connect.com For the synthesis of this compound, several approaches can be considered to minimize solvent use:

Solvent-Free Reactions: Iodination reactions of aromatic compounds have been successfully carried out under solvent-free conditions, often by grinding the reactants together or using a minimal amount of a recyclable catalyst. researchgate.netthieme-connect.com This approach significantly reduces solvent waste and can lead to higher reaction rates.

Use of Greener Solvents: If a solvent is necessary, environmentally benign options such as water, ethanol, or supercritical carbon dioxide can be explored. nih.gov For instance, the iodination of phenols has been reported in aqueous media.

A potential green synthesis of this compound could involve the reaction of 3-(Dimethylamino)phenol with an iodinating agent in the absence of a solvent or in a green solvent like water or ethanol, potentially with the aid of a recyclable catalyst. nih.govresearchgate.net

Atom Economy and Efficiency in this compound Synthesis

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. scranton.edulibretexts.orgyoutube.comstoichiometry.co.uk A higher atom economy indicates that a smaller amount of waste is generated.

For the synthesis of this compound via direct iodination of 3-(Dimethylamino)phenol, the choice of the iodinating agent significantly impacts the atom economy.

Hypothetical Atom Economy Calculation for the Iodination of 3-(Dimethylamino)phenol:

The reaction can be represented as:

C₈H₁₁NO + "Iodinating Agent" → C₈H₁₀INO + "Byproducts"

To calculate the theoretical atom economy, the molecular weights of the reactants and the desired product are needed.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-(Dimethylamino)phenol | C₈H₁₁NO | 137.18 |

| This compound | C₈H₁₀INO | 263.08 |

If we consider a hypothetical iodinating agent like molecular iodine (I₂) in the presence of an oxidizing agent to regenerate the active iodine species, the byproducts would need to be factored into the atom economy calculation. For an electrophilic aromatic substitution with I₂, the theoretical reaction would be:

C₈H₁₁NO + I₂ → C₈H₁₀INO + HI

In this case, the atom economy would be calculated as:

% Atom Economy = (Molecular Weight of C₈H₁₀INO) / (Molecular Weight of C₈H₁₁NO + Molecular Weight of I₂) * 100

% Atom Economy = (263.08) / (137.18 + 253.8) * 100 ≈ 67.3%

To improve the atom economy, catalytic methods where the iodine source is used more efficiently are desirable. The use of catalysts can enable reactions with higher atom economies by minimizing the formation of byproducts. scranton.edu

Chemical Reactivity and Transformation of 3 Dimethylamino 2 Iodophenol

Electrophilic and Nucleophilic Substitution Reactions of the Aromatic Ring

The aromatic ring of 3-(Dimethylamino)-2-iodophenol is highly activated towards electrophilic aromatic substitution due to the powerful electron-donating and ortho-, para-directing effects of the hydroxyl and dimethylamino groups. The dimethylamino group is one of the strongest activating groups, followed closely by the hydroxyl group. Conversely, the iodine atom is a deactivating group but also directs ortho- and para-.

The regiochemical outcome of electrophilic substitution is determined by the combined influence of these groups. The most activated positions on the ring are C4 and C6, which are ortho and para to the activating groups. The C4 position is ortho to the dimethylamino group and para to the hydroxyl group, making it a highly likely site for substitution. The C6 position is ortho to the hydroxyl group. The steric hindrance from the adjacent iodine atom at C2 may influence the approach of the electrophile.

Nucleophilic aromatic substitution (SNAr) on aryl halides typically requires the presence of strong electron-withdrawing groups on the ring, which are absent in this compound. libretexts.org Therefore, SNAr reactions are generally unfavorable unless proceeding through harsh conditions or alternative mechanisms like an elimination-addition (benzyne) pathway. libretexts.org However, the transformation of phenols into radicals can act as a transient activating strategy, enabling nucleophilic substitution by acting as a powerful electron-withdrawing group. osti.gov

Cross-Coupling Reactions Involving the C-I Bond of this compound

The carbon-iodine (C-I) bond is the most reactive site for palladium-catalyzed cross-coupling reactions due to the high reactivity of aryl iodides in oxidative addition to Pd(0) catalysts. This allows for the versatile formation of new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgyonedalabs.com this compound is an excellent substrate for this reaction, where the iodine atom is replaced by the organic group from the organoboron reagent. The reaction is known for its mild conditions and tolerance of a wide variety of functional groups, including the phenol (B47542) and amine present in the molecule. fishersci.fr

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Organoboron Reagent | Palladium Catalyst | Base | Solvent | Expected Product |

|---|---|---|---|---|

| Arylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂/ligand | Na₂CO₃, K₂CO₃, or K₃PO₄ | Dioxane/H₂O, Toluene, or DME | A biaryl compound |

| Alkenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | A substituted styrene (B11656) derivative |

Other significant palladium-catalyzed cross-coupling reactions can effectively functionalize the C-I bond of this compound.

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne to form a C(sp²)-C(sp) bond, yielding an alkynyl-substituted phenol. The reaction is typically co-catalyzed by palladium and copper salts.

Heck Reaction: The Heck reaction involves the coupling of the aryl iodide with an alkene to form a new C-C bond, resulting in a substituted alkene. wikipedia.orglibretexts.org The reaction requires a palladium catalyst and a base. wikipedia.org

Stille Reaction: In the Stille reaction, the aryl iodide is coupled with an organostannane (organotin) reagent. wikipedia.orgnrochemistry.com This method is highly versatile due to the stability and functional group tolerance of the organostannane reagents, though their toxicity is a drawback. wikipedia.orgnrochemistry.com The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Table 2: Overview of Sonogashira, Heck, and Stille Reactions

| Reaction Name | Coupling Partner | Typical Catalysts | Key Features |

|---|---|---|---|

| Sonogashira | Terminal Alkyne | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI) | Forms aryl-alkyne bonds. |

| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)₂) | Forms substituted alkenes. organic-chemistry.org |

| Stille | Organostannane (R-SnBu₃) | Pd catalyst (e.g., Pd(PPh₃)₄) | Tolerates a wide range of functional groups. nrochemistry.com |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgtcichemicals.com This reaction would allow for the coupling of this compound with a primary or secondary amine, replacing the iodine atom with a new amino group. The reaction typically requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a strong base. jk-sci.comacsgcipr.org The choice of ligand is crucial and has been extensively developed to accommodate a wide range of amine and aryl halide substrates. acsgcipr.org This method provides a direct route to synthesizing complex poly-aminated aromatic structures.

Directed Ortho Metalation (DOM) and Related Reactions Utilizing the Amino Group

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic C-H bonds. wikipedia.orgorganic-chemistry.org The reaction utilizes a directing metalation group (DMG) which coordinates to an organolithium reagent (like n-butyllithium), facilitating deprotonation at a nearby ortho position. wikipedia.orgbaranlab.org

In this compound, both the dimethylamino and hydroxyl groups can act as DMGs. The tertiary amine group is generally a stronger directing group than the hydroxyl group (or its corresponding lithiated phenoxide). organic-chemistry.orgscribd.com The dimethylamino group directs metalation to the C4 position. The hydroxyl group would direct to the C6 position. Given the relative strengths of the directing groups, lithiation is expected to occur preferentially at the C4 position, ortho to the dimethylamino group. The resulting aryllithium intermediate can then be trapped with various electrophiles (e.g., CO₂, aldehydes, alkyl halides) to introduce a new substituent at this position with high regioselectivity.

Functionalization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a versatile site for further chemical modification. It behaves as a weak acid and its reactivity can be exploited in several ways. noaa.gov

O-Alkylation (Etherification): The phenol can be deprotonated with a base (e.g., NaH, K₂CO₃) to form a phenoxide, which then acts as a nucleophile in a Williamson ether synthesis with an alkyl halide to form an ether.

O-Acylation (Esterification): Phenolic esters can be readily formed by reacting the phenol with an acyl chloride or acid anhydride (B1165640), often in the presence of a base like pyridine (B92270) or triethylamine.

Conversion to Triflates: The hydroxyl group can be converted into a trifluoromethanesulfonate (B1224126) (triflate, -OTf) group by reaction with triflic anhydride. The triflate group is an excellent leaving group in palladium-catalyzed cross-coupling reactions, providing an alternative to the C-I bond for introducing new substituents. organic-chemistry.org

These transformations allow for the protection of the hydroxyl group or for the introduction of new functionalities that can alter the molecule's physical, chemical, and biological properties. nih.gov

Etherification and Esterification Reactions

The hydroxyl group of this compound can readily undergo etherification and esterification, common reactions for phenols.

Etherification: In the presence of a suitable base and an alkylating agent, the phenolic proton can be abstracted to form a phenoxide ion, which then acts as a nucleophile. For instance, reaction with an alkyl halide (e.g., methyl iodide) in the presence of a base like sodium hydroxide (B78521) would yield the corresponding anisole (B1667542) derivative. The general Williamson ether synthesis is applicable, where the phenoxide displaces a halide or another leaving group from an organic substrate.

Esterification: Phenols can be converted to esters through reaction with carboxylic acids or, more commonly, with more reactive acylating agents like acid chlorides or anhydrides. The Fischer esterification, which involves direct reaction with a carboxylic acid under acidic catalysis, is generally not efficient for phenols. However, acylation using an acid chloride or anhydride in the presence of a base (such as pyridine or triethylamine) proceeds readily to form the corresponding phenyl ester. 4-(Dimethylamino)pyridine (DMAP) is often used as a catalyst for such reactions involving less reactive anhydrides.

Table 1: Representative Etherification and Esterification Reactions

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Etherification | Alkyl halide (e.g., CH₃I), Base (e.g., NaOH) | Alkoxybenzene |

| Esterification | Acyl chloride (e.g., CH₃COCl), Base (e.g., Pyridine) | Phenyl ester |

| Esterification | Acid anhydride (e.g., (CH₃CO)₂O), Catalyst (e.g., DMAP) | Phenyl ester |

Oxidation Reactions of the Phenol Moiety

The phenolic group makes the aromatic ring of this compound susceptible to oxidation. The electron-donating nature of both the hydroxyl and dimethylamino groups enhances this susceptibility.

Oxidation of phenols can yield a variety of products depending on the oxidant and reaction conditions. Mild oxidizing agents might lead to the formation of quinone-like structures. Stronger oxidation can result in ring cleavage. The presence of the dimethylamino group, also an electron-donating group, further activates the ring towards oxidation. The electrochemical oxidation of substituted phenols often proceeds via the formation of phenoxyl radicals. In the case of this compound, the initial oxidation would likely occur at the phenol moiety. The specific products would be influenced by the steric hindrance from the adjacent iodine atom and the electronic effects of the dimethylamino group. For instance, the oxidation of substituted phenols can lead to the formation of catechols or hydroquinones, though this is more typical in biological systems nih.gov.

Reactions Involving the Dimethylamino Group

The dimethylamino group is a tertiary amine and thus exhibits characteristic reactivity.

N-Alkylation and N-Acylation Reactions

As a tertiary amine, the dimethylamino group in this compound is not susceptible to N-acylation as it lacks a proton on the nitrogen atom. However, it can undergo N-alkylation to form a quaternary ammonium (B1175870) salt.

Quaternization Reactions and Ammonium Salt Formation

The lone pair of electrons on the nitrogen atom of the dimethylamino group allows it to act as a nucleophile and react with alkyl halides in a process known as quaternization. This reaction, often referred to as the Menshutkin reaction, results in the formation of a quaternary ammonium salt. For example, treatment with methyl iodide would yield 3-hydroxy-2-iodo-N,N,N-trimethylanilinium iodide. These quaternary ammonium compounds are salts and possess significantly different solubility and chemical properties compared to the parent tertiary amine. The quaternization of tertiary amines with alkyl halides is a well-established and widely documented reaction wikipedia.org.

Table 2: Quaternization of this compound

| Reagent | Product Type |

|---|---|

| Methyl iodide (CH₃I) | Quaternary ammonium iodide |

| Ethyl bromide (CH₃CH₂Br) | Quaternary ammonium bromide |

| Benzyl (B1604629) chloride (C₆H₅CH₂Cl) | Quaternary ammonium chloride |

Subsequent Ring Functionalization and Derivatization Studies

The existing substituents on the aromatic ring of this compound direct the position of further electrophilic substitution reactions. The hydroxyl and dimethylamino groups are both strongly activating and ortho-, para-directing. The iodine atom is deactivating but also ortho-, para-directing.

Nitration and Further Halogenation Studies

Nitration: The nitration of phenols and their derivatives is a well-studied electrophilic aromatic substitution. The strong activating effect of the hydroxyl and dimethylamino groups would make this compound highly reactive towards nitrating agents. The directing effects of the existing substituents would favor substitution at the positions ortho and para to the hydroxyl and dimethylamino groups. Given the positions of the current substituents (1, 2, and 3), the incoming nitro group would likely be directed to the 4 and 6 positions. The reaction would need to be carried out under carefully controlled conditions to avoid over-nitration or oxidation of the highly activated ring. The use of milder nitrating agents, such as metal nitrates in aprotic solvents, can provide better selectivity for mononitration of phenolic compounds ias.ac.in.

Further Halogenation: The introduction of another halogen atom onto the aromatic ring would also proceed via electrophilic aromatic substitution. Similar to nitration, the hydroxyl and dimethylamino groups will strongly direct the incoming halogen to the available ortho and para positions (positions 4 and 6). The reaction of phenols with halogens is generally rapid and can be difficult to control to achieve monosubstitution. Enzymatic halogenation can also be employed for the iodination of phenols, with a preference for ortho-substitution dtu.dk. Further iodination of 2-iodophenol (B132878) can lead to the formation of diiodophenols dtu.dk.

Table 3: Predicted Regioselectivity of Further Ring Functionalization

| Reaction | Predominant Substitution Positions |

|---|---|

| Nitration | 4 and 6 |

| Halogenation (e.g., Bromination) | 4 and 6 |

Aryne Chemistry Derived from this compound

The structure of this compound, featuring an iodo leaving group positioned ortho to both a hydroxyl and a dimethylamino group, suggests its potential as a precursor to a highly reactive aryne intermediate. The generation of an aryne, specifically a substituted benzyne (B1209423), typically proceeds via an elimination-addition mechanism. makingmolecules.comorganicchemistrytutor.com This process is initiated by the deprotonation of an aromatic proton ortho to the halide leaving group, followed by the elimination of the halide. masterorganicchemistry.comchemistrysteps.com

In the case of this compound, treatment with a strong, non-nucleophilic base such as sodium amide (NaNH₂) or a lithium dialkylamide like lithium diisopropylamide (LDA) would be the conventional approach to induce aryne formation. chemistrysteps.comsemanticscholar.org The acidity of the phenolic proton is the highest in the molecule, and it would be deprotonated first to form a phenoxide. This resulting phenoxide is a potent electron-donating group. The presence of two powerful electron-donating groups, the phenoxide (-O⁻) and the dimethylamino (-NMe₂), would significantly influence the regioselectivity of the subsequent aromatic deprotonation.

The inductive and resonance effects of these substituents would activate the ortho and para positions, but for aryne formation, only the protons ortho to the iodine atom are relevant. The proton at the C1 position is the only one adjacent to the iodine. Therefore, deprotonation at this position by a strong base would lead to the formation of a single aryne intermediate: 3-(Dimethylamino)-4-hydroxybenzyne (or more accurately, the corresponding phenoxide).

Once generated, this highly strained and electrophilic aryne intermediate would be susceptible to rapid reaction with any available nucleophiles or dienes present in the reaction mixture. makingmolecules.comacs.orgnih.gov Common trapping agents could include:

Dienes: In the presence of a diene like furan (B31954) or cyclopentadiene, the aryne would readily undergo a [4+2] cycloaddition (Diels-Alder reaction) to yield a bicyclic adduct. organicchemistrytutor.comsemanticscholar.org

Nucleophiles: A wide range of nucleophiles, such as amines, thiols, or even the amide base used for its generation, can add to one of the carbons of the strained triple bond. makingmolecules.comchemistrysteps.com

The regioselectivity of nucleophilic addition to the unsymmetrical 3-(Dimethylamino)-4-hydroxybenzyne would be dictated by the electronic effects of the substituents. The powerful electron-donating capabilities of the phenoxide and dimethylamino groups would polarize the aryne triple bond. Theoretical studies and experimental evidence from similarly substituted benzynes suggest that the nucleophile will preferentially attack the carbon atom that leads to the more stable anionic intermediate. ias.ac.inwikipedia.org In this case, the nucleophile would likely add to the C2 position, placing the resulting negative charge at C1, where it can be stabilized by the adjacent electron-donating dimethylamino group.

Table 1: Predicted Trapping Reactions of 3-(Dimethylamino)-4-hydroxybenzyne

| Trapping Agent | Reaction Type | Predicted Major Product(s) |

| Furan | [4+2] Cycloaddition | 5-(Dimethylamino)-6-hydroxy-1,4-epoxy-1,4-dihydronaphthalene |

| Ammonia (B1221849) (NH₃) | Nucleophilic Addition | 2-Amino-3-(dimethylamino)phenol and 1-Amino-2-hydroxy-3-(dimethylamino)benzene |

| Thiophenol | Nucleophilic Addition | 2-(Phenylthio)-3-(dimethylamino)phenol |

Note: The product ratios are hypothetical and would require experimental determination.

Mechanistic Insights into Reactions of this compound

The transformation of this compound into subsequent products via an aryne intermediate can be understood through a multi-step mechanistic pathway.

Step 1: Initial Deprotonation (Acid-Base Reaction)

Upon introduction of a strong base (B⁻), the most acidic proton, the phenolic hydroxyl proton, is abstracted to form the corresponding lithium or sodium phenoxide. This initial acid-base reaction is rapid and exothermic.

Step 2: Ortho-Deprotonation (Aryne Formation Initiation)

The second equivalent of the strong base then deprotonates a carbon atom on the aromatic ring that is ortho to the iodo leaving group. In this specific molecule, the only available proton is at the C1 position. The electron-donating nature of both the phenoxide and dimethylamino groups increases the electron density of the ring, which could potentially slow down this deprotonation step compared to an unsubstituted halobenzene. However, the acidity of the C-H bond ortho to a halogen is generally enhanced, facilitating this step. masterorganicchemistry.com

Step 3: Elimination of Iodide (Aryne Formation)

Step 4: Nucleophilic Attack and Protonation (Aryne Trapping)

The highly electrophilic benzyne is immediately trapped by a nucleophile (Nu⁻) present in the reaction mixture. The nucleophile can attack either of the two carbons of the aryne triple bond. The regiochemical outcome is governed by the electronic influence of the substituents. The combined electron-donating effects of the -O⁻ and -NMe₂ groups are expected to direct the incoming nucleophile to the C2 position. This attack generates a new aryl anion.

This final anionic intermediate is then protonated by a suitable proton source in the reaction medium, which is often the conjugate acid of the base used (e.g., ammonia from sodium amide, or diisopropylamine (B44863) from LDA), to yield the final substituted aromatic product. organicchemistrytutor.comchemistrysteps.com

Table 2: Summary of Mechanistic Steps for Aryne Formation and Trapping

| Step | Description | Key Intermediates |

| 1 | Acid-base reaction with a strong base to form the phenoxide. | 3-(Dimethylamino)-2-iodophenoxide |

| 2 | Deprotonation of the C-H bond ortho to the iodine atom. | Aryl anion |

| 3 | Elimination of the iodide ion to form the aryne. | 3-(Dimethylamino)-4-hydroxybenzyne |

| 4 | Nucleophilic addition to the aryne followed by protonation. | Substituted aryl anion, Final product |

Advanced Spectroscopic and Structural Elucidation of 3 Dimethylamino 2 Iodophenol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, specifically ¹H, ¹³C, and ¹⁵N, the precise connectivity and spatial arrangement of atoms can be determined.

The ¹H NMR spectrum of 3-(Dimethylamino)-2-iodophenol is anticipated to exhibit distinct signals corresponding to the aromatic protons, the dimethylamino protons, and the hydroxyl proton. The chemical shifts (δ) are influenced by the electron-donating dimethylamino group and the electron-withdrawing and sterically bulky iodine atom. The aromatic region is expected to show a complex splitting pattern due to the coupling between adjacent protons. The six protons of the dimethylamino group are expected to appear as a singlet, while the hydroxyl proton signal may be broad and its position dependent on solvent and concentration.

The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are influenced by the attached functional groups. The carbon bearing the iodine atom (C-2) is expected to be significantly downfield due to the heavy atom effect. The carbon attached to the hydroxyl group (C-1) and the dimethylamino group (C-3) will also show characteristic shifts. The two methyl carbons of the dimethylamino group are expected to be equivalent and appear as a single signal in the aliphatic region.

While ¹⁵N NMR is less common due to the low natural abundance and smaller gyromagnetic ratio of the ¹⁵N isotope, it can provide valuable information about the electronic environment of the nitrogen atom in the dimethylamino group. The expected chemical shift would be indicative of a tertiary amine attached to an aromatic ring.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 6.8 - 7.2 | d | 8.0 - 9.0 |

| H-5 | 6.5 - 6.8 | t | 7.5 - 8.5 |

| H-6 | 6.9 - 7.3 | d | 7.0 - 8.0 |

| OH | 4.5 - 6.0 | br s | - |

| N(CH₃)₂ | 2.8 - 3.2 | s | - |

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 150 - 155 |

| C-2 | 90 - 95 |

| C-3 | 145 - 150 |

| C-4 | 120 - 125 |

| C-5 | 115 - 120 |

| C-6 | 125 - 130 |

| N(CH₃)₂ | 40 - 45 |

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the ¹H and ¹³C signals and elucidating the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, cross-peaks would be expected between H-4 and H-5, and between H-5 and H-6, confirming their adjacent positions on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms in the aromatic ring and the methyl groups of the dimethylamino moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. For this compound, NOESY could reveal through-space interactions between the dimethylamino protons and the H-4 proton, as well as between the hydroxyl proton and the H-6 proton, providing insights into the preferred conformation of the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and their bonding environment.

The IR and Raman spectra of this compound are expected to display characteristic absorption bands corresponding to its functional groups.

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ in the IR spectrum is characteristic of the hydroxyl group's stretching vibration. The broadness is indicative of hydrogen bonding.

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the dimethylamino group will be observed just below 3000 cm⁻¹.

C=C Stretch (Aromatic): The stretching vibrations of the aromatic ring are expected to produce several bands in the 1450-1600 cm⁻¹ region.

C-N Stretch: The stretching vibration of the C-N bond of the dimethylamino group is expected in the 1350-1250 cm⁻¹ region.

C-O Stretch: The C-O stretching of the phenolic group will likely appear in the 1260-1180 cm⁻¹ range.

C-I Stretch: The C-I stretching vibration is expected to be found in the low-frequency region of the spectrum, typically around 500-600 cm⁻¹.

Predicted IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| O-H | Stretching | 3200 - 3600 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-N | Stretching | 1350 - 1250 |

| C-O | Stretching | 1260 - 1180 |

| C-I | Stretching | 500 - 600 |

The position and shape of the O-H stretching band in the IR spectrum are highly sensitive to hydrogen bonding. In the solid state or in concentrated solutions, intermolecular hydrogen bonding between the hydroxyl group of one molecule and the nitrogen atom of the dimethylamino group of another molecule is expected. This would result in a significant broadening and a shift to lower frequency of the O-H band. Intramolecular hydrogen bonding between the hydroxyl group and the adjacent iodine atom is also a possibility, which would further influence the vibrational spectrum.

Mass Spectrometry for Isotopic Pattern and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺). Due to the presence of iodine, which has a single stable isotope at m/z 127, the isotopic pattern of the molecular ion will be relatively simple. The high-resolution mass spectrum would provide the exact mass of the molecule, allowing for the determination of its elemental formula.

Upon ionization, the molecular ion can undergo fragmentation, leading to the formation of various daughter ions. The fragmentation pathways are influenced by the stability of the resulting ions and neutral fragments. Common fragmentation patterns for aromatic compounds include the loss of small neutral molecules or radicals. For this compound, key fragmentation pathways could involve:

Loss of a methyl radical (•CH₃): This would result in a fragment ion with a mass of (M-15)⁺.

Loss of the iodine atom (•I): This would lead to a significant peak at (M-127)⁺.

Cleavage of the C-N bond: This could lead to the loss of a dimethylamino radical or related fragments.

Ring fragmentation: The aromatic ring itself can break apart, leading to a series of smaller fragment ions.

The analysis of these fragmentation patterns provides valuable "fingerprint" information that can be used to confirm the structure of the molecule.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a critical technique for determining the precise molecular formula of a compound. For this compound (C₈H₁₀INO), HRMS would measure the mass-to-charge ratio (m/z) of its molecular ion to a very high degree of accuracy (typically within 5 ppm). This allows for the unambiguous determination of its elemental composition. The expected monoisotopic mass would be calculated and compared to the experimentally measured value to confirm the compound's identity.

Table 1: Theoretical HRMS Data for this compound

| Molecular Formula | Ion Type | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| C₈H₁₀INO | [M+H]⁺ | 263.9829 |

| C₈H₁₀INO | [M+Na]⁺ | 285.9648 |

| C₈H₁₀INO | [M-H]⁻ | 261.9683 |

Note: This table represents theoretical values. Experimental data is not available.

Tandem Mass Spectrometry (MS/MS) for Mechanistic Studies

Tandem mass spectrometry (MS/MS) would be employed to investigate the fragmentation pathways of this compound. By selecting the precursor molecular ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern would be generated. This pattern provides valuable information about the molecule's structure. Likely fragmentation mechanisms would involve the loss of a methyl radical (•CH₃) from the dimethylamino group, cleavage of the C-I bond, or loss of the entire dimethylamino group. Analyzing these fragments helps in the structural confirmation of the molecule and can be used to distinguish it from its isomers.

X-ray Crystallography of this compound and Co-crystals

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. rsc.org This analysis requires a single crystal of sufficient quality.

Supramolecular Interactions and Self-Assembly Motifs

The crystal packing is governed by non-covalent intermolecular forces. For this compound, key interactions would likely include hydrogen bonding between the phenolic hydroxyl group (donor) and the nitrogen of the dimethylamino group or the oxygen of a neighboring molecule (acceptor). Halogen bonding involving the iodine atom might also play a role in directing the crystal packing. The analysis would identify these interactions and describe the resulting supramolecular motifs, such as chains, sheets, or more complex three-dimensional networks.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

These spectroscopic techniques provide insight into the electronic properties of the molecule.

Electronic Transitions and Chromophoric Behavior

The UV-Visible absorption spectrum of this compound would be expected to show characteristic absorption bands in the UV region. These bands correspond to electronic transitions, likely π → π* transitions within the substituted aromatic ring. The presence of the electron-donating dimethylamino and hydroxyl groups, and the electron-withdrawing iodine atom, would influence the energy of these transitions and thus the position of the absorption maxima (λₘₐₓ). The solvent used for the analysis can also impact the spectrum, a phenomenon known as solvatochromism. Fluorescence spectroscopy would determine if the molecule emits light after absorption and at what wavelengths, providing information about its excited state properties.

Solvatochromism and pH-Dependent Spectral Shifts

The study of solvatochromism and pH-dependent spectral shifts provides critical insights into the electronic structure and environmental sensitivity of a molecule. For this compound, these phenomena are dictated by the interplay of the electron-donating dimethylamino and hydroxyl groups, and the electron-withdrawing iodo substituent on the aromatic ring. While specific experimental data for this compound is not extensively available in the reviewed scientific literature, its expected spectroscopic behavior can be inferred from the well-established principles of physical organic chemistry and the observed properties of analogous compounds.

Solvatochromism

Solvatochromism describes the change in the absorption or emission spectrum of a compound when dissolved in different solvents of varying polarity. wikipedia.org This effect arises from the differential solvation of the ground and excited electronic states of the molecule. nih.gov For aromatic compounds with intramolecular charge transfer (ICT) character, such as this compound, the position of the absorption maximum (λmax) is particularly sensitive to the solvent environment.

The molecule possesses a strong electron-donating dimethylamino group and a moderately electron-donating hydroxyl group, which can push electron density into the aromatic π-system. The iodine atom acts as an electron-withdrawing group through an inductive effect. This substitution pattern suggests that the electronic transitions, particularly the π → π* transitions, will have significant ICT character.

In non-polar solvents, the molecule's ground state is relatively stable. Upon excitation to a more polar excited state, an increase in the solvent's polarity will stabilize the excited state more than the ground state. This stabilization lowers the energy gap for the electronic transition, resulting in a bathochromic shift (a shift to longer wavelengths). wikipedia.org Conversely, if the ground state is more polar than the excited state, a hypsochromic shift (a shift to shorter wavelengths) would be observed with increasing solvent polarity. wikipedia.org For phenolic compounds and aromatic amines, a bathochromic shift is commonly observed in more polar solvents. slideshare.net

The expected solvatochromic behavior for this compound would likely exhibit a positive solvatochromism, where λmax shifts to longer wavelengths as the solvent polarity increases. This is because the excited state is expected to be more polar than the ground state, a common feature for phenols and anilines with electron-donating groups. slideshare.net

Illustrative Solvatochromic Data for this compound

The following table is hypothetical and intended to illustrate the expected trend based on the principles of solvatochromism. Actual experimental values may differ.

| Solvent | Dielectric Constant (ε) | Expected λmax (nm) | Spectral Shift |

| n-Hexane | 1.88 | ~280 | Reference |

| Dichloromethane | 8.93 | ~288 | Bathochromic |

| Ethanol | 24.55 | ~295 | Bathochromic |

| Acetonitrile | 37.5 | ~298 | Bathochromic |

| Water | 80.1 | ~305 | Bathochromic |

pH-Dependent Spectral Shifts

The UV-Vis absorption spectrum of this compound is expected to be highly sensitive to changes in pH due to the presence of two ionizable groups: the acidic phenolic hydroxyl group and the basic dimethylamino group.

Acidic Conditions (Low pH): In a strongly acidic medium, the lone pair of electrons on the nitrogen of the dimethylamino group will be protonated, forming a dimethylammonium cation (-N+H(CH3)2). This protonation effectively eliminates the electron-donating resonance effect of the amino group and converts it into a strong electron-withdrawing group. youtube.com This change significantly alters the electronic structure, leading to a loss of the extended conjugation. Consequently, a pronounced hypsochromic shift (blue shift) in the absorption spectrum is anticipated, similar to the behavior of aniline (B41778) in acidic solutions. youtube.com

Neutral Conditions (Intermediate pH): In the neutral pH range, the molecule exists predominantly in its non-ionized form, with a free hydroxyl group and a free dimethylamino group.

Basic Conditions (High pH): In an alkaline medium, the phenolic proton will be abstracted, forming a negatively charged phenoxide ion (-O-). The phenoxide is a much stronger electron-donating group than the neutral hydroxyl group. This increased electron-donating ability enhances the intramolecular charge transfer, extends the conjugation, and lowers the energy of the π → π* transition. youtube.com This will result in a significant bathochromic shift (red shift) and often an increase in the molar absorptivity (a hyperchromic effect). youtube.comresearchgate.net This behavior is characteristic of phenols and substituted phenols. researchgate.net

The distinct spectral changes upon protonation and deprotonation make compounds like this compound potential candidates for use as pH indicators.

Illustrative pH-Dependent Spectral Data for this compound

The following table is hypothetical and intended to illustrate the expected pH-dependent spectral shifts. Actual experimental values may differ.

| Condition | Dominant Species | Expected λmax (nm) | Spectral Shift |

| Acidic (pH < 2) | Protonated (Ammonium Cation) | ~265 | Hypsochromic |

| Neutral (pH ~ 7) | Neutral Molecule | ~290 | Reference |

| Basic (pH > 10) | Deprotonated (Phenoxide Anion) | ~315 | Bathochromic |

Computational and Theoretical Investigations of 3 Dimethylamino 2 Iodophenol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule governed by its electron distribution. For 3-(Dimethylamino)-2-iodophenol, these calculations reveal details about its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. mdpi.comnih.gov DFT studies on this compound typically involve geometry optimization to find the lowest energy conformation of the molecule. These calculations can predict various ground state properties.

Theoretical calculations would be employed to determine the optimized molecular geometry, bond lengths, and bond angles. Key structural parameters that would be of interest include the C-I, C-O, and C-N bond lengths, as well as the bond angles around the aromatic ring, which can be influenced by the steric and electronic effects of the substituents. The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Interactive Table: Predicted Ground State Properties of this compound

| Property | Value |

| Optimized Energy (Hartree) | -589.234 |

| HOMO Energy (eV) | -5.89 |

| LUMO Energy (eV) | -1.23 |

| HOMO-LUMO Gap (eV) | 4.66 |

| Dipole Moment (Debye) | 2.54 |

Note: The data presented in this table is hypothetical and for illustrative purposes, based on typical results from DFT calculations for similar aromatic compounds.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netimist.mamdpi.com An MEP map of this compound would illustrate the regions of varying electrostatic potential.

The MEP surface would likely show a region of negative electrostatic potential (typically colored red or yellow) around the oxygen atom of the hydroxyl group and the nitrogen atom of the dimethylamino group, indicating their nucleophilic character and propensity to interact with electrophiles. Conversely, regions of positive electrostatic potential (typically colored blue) would be expected around the hydrogen atom of the hydroxyl group, making it susceptible to deprotonation, and potentially a region of positive potential on the iodine atom (a σ-hole), which could engage in halogen bonding. researchgate.net The aromatic ring itself would exhibit a complex potential landscape influenced by the electron-donating dimethylamino and hydroxyl groups and the electron-withdrawing (by induction) and bulky iodine atom.

Conformational Analysis and Conformational Landscapes

The flexibility of the dimethylamino and hydroxyl groups necessitates a thorough conformational analysis to understand the molecule's preferred shapes and the energy barriers between them.

Potential Energy Surface (PES) scans are performed to explore the conformational space of a molecule by systematically changing specific dihedral angles and calculating the corresponding energy. researchgate.netyoutube.comlibretexts.org For this compound, the key dihedral angles to investigate would be those associated with the rotation of the dimethylamino group around the C-N bond and the hydroxyl group around the C-O bond.

A PES scan would reveal the rotational barriers and identify the most stable conformers. The results would likely indicate that the orientation of the dimethylamino and hydroxyl groups is influenced by a combination of electronic effects (conjugation with the aromatic ring) and steric interactions with the adjacent bulky iodine atom. The global minimum on the potential energy surface would correspond to the most stable conformation of the molecule.

The proximity of the hydroxyl group to the dimethylamino group and the iodine atom on the aromatic ring raises the possibility of intramolecular interactions that can significantly influence the molecule's conformation and properties.

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond could potentially form between the hydrogen atom of the hydroxyl group and the nitrogen atom of the dimethylamino group. doubtnut.commdpi.comactachemscand.org The formation of such a bond would depend on the relative orientation of these groups, leading to a more planar and rigid conformation. Computational analysis would involve searching for the characteristic bond critical points in the electron density and evaluating the stabilization energy associated with this interaction. Theoretical studies on similar ortho-substituted phenols suggest that such intramolecular hydrogen bonds can be significant. rsc.orgrsc.org

Steric Effects: The presence of the large iodine atom at the ortho position to the dimethylamino group introduces significant steric hindrance. This steric clash would likely force the dimethylamino group to rotate out of the plane of the aromatic ring, thereby affecting the extent of its electron-donating resonance effect. Similarly, the interaction between the iodine atom and the hydroxyl group would also influence the preferred orientation of the -OH group.

Applications of 3 Dimethylamino 2 Iodophenol As a Synthetic Precursor

Building Block for Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, and the development of efficient synthetic routes to these structures is of paramount importance. mdpi.comnih.gov 3-(Dimethylamino)-2-iodophenol provides a convenient entry point to a range of heterocyclic systems.

The synthesis of indoles, a privileged scaffold in numerous natural products and pharmaceuticals, can be envisioned starting from this compound. pitt.edu One of the most powerful methods for indole (B1671886) synthesis is the Larock indole synthesis, which involves the palladium-catalyzed reaction of an o-iodoaniline with an alkyne. nih.gov The dimethylamino group in this compound can be readily converted to the corresponding aniline (B41778), setting the stage for this transformation. A general procedure for the synthesis of N,N-dimethyl-o-iodoanilines has been reported, which involves the methylation of the corresponding aniline with iodomethane (B122720) in the presence of potassium carbonate. nih.gov

| Precursor | Reagents | Product | Reaction Type |

| N,N-Dialkyl-2-iodoaniline | Terminal Acetylene (B1199291), Pd/Cu catalyst | 3-Iodoindole | Coupling and Electrophilic Cyclization nih.gov |

| Aryl Hydrazine | Dihydropyran | Indole | Fischer Indole Synthesis nih.gov |

| o-iodoaniline | Internal Alkyne, Pd catalyst | 2,3-disubstituted indole | Larock Indole Synthesis nih.gov |

Similarly, quinoline (B57606) derivatives, which are also of significant interest in medicinal chemistry, can be synthesized through various methods starting from anilines. jptcp.comorganic-chemistry.orgresearchgate.netnih.gov For instance, the Skraup-Doebner-Von Miller synthesis involves the reaction of an aniline with α,β-unsaturated carbonyl compounds. jptcp.com The Combes synthesis, another classical method, involves the condensation of an arylamine with a 1,3-dicarbonyl compound. jptcp.com The amino functionality derived from this compound can serve as the key reactive site in these cyclization strategies.

The synthesis of benzofurans, another important class of heterocyclic compounds, can be achieved through intramolecular cyclization of o-alkenylphenols or through coupling reactions of o-iodophenols. nih.govrsc.orgresearchgate.net The hydroxyl and iodo groups in this compound are perfectly positioned for such transformations. For example, a palladium-catalyzed oxidative cyclization of o-alkenylphenols is a known method for benzofuran (B130515) synthesis. nih.gov Alternatively, Sonogashira coupling of the o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization, provides a direct route to 2-substituted benzofurans.

| Starting Material | Key Transformation | Product |

| o-alkenylphenols | Oxidative cyclization | Benzofuran nih.gov |

| Salicylaldehyde and Chloroacetone | Refluxing with Potassium Carbonate | 2-Acetyl benzofuran researchgate.net |

| Phenols and Propiolate | Direct oxidative cyclization | Benzofurans nih.gov |

Precursor for Advanced Organic Materials

The unique electronic properties imparted by the dimethylamino and hydroxyl groups, combined with the reactivity of the iodo group, make this compound an attractive precursor for the synthesis of advanced organic materials. mdpi.com

The phenolic hydroxyl group of this compound can be utilized for the synthesis of polyesters and polyethers. Furthermore, the iodo group can be converted into other polymerizable functionalities, such as a vinyl or an acetylene group, through cross-coupling reactions. This allows for the incorporation of the 3-(dimethylamino)phenol unit into a variety of polymer backbones, potentially leading to materials with interesting optical and electronic properties. The synthesis of polymers containing chalcone (B49325) groups, for instance, has been achieved through the condensation of an aryl ketone with an aromatic aldehyde. ekb.eg

The 3-(dimethylamino)phenol moiety is a well-known fluorophore, and its incorporation into larger molecular structures can lead to the development of novel dyes and fluorescent probes. biomol.combio-techne.com The iodo group serves as a handle for further functionalization, allowing for the fine-tuning of the photophysical properties of the resulting molecules. For example, palladium-catalyzed coupling reactions can be used to attach various aromatic and heterocyclic groups at the 2-position, which can significantly alter the absorption and emission characteristics of the fluorophore. Water-dispersible nanoparticles exhibiting thermally activated delayed fluorescence (TADF) have emerged as useful probes for time-resolved fluorescence imaging. rsc.org BODIPY fluorophores, known for their nonpolar structure and long-wavelength absorption and fluorescence, are used as stains for neutral lipids and as tracers for oils. thermofisher.com

Role in Ligand Design for Catalysis

Development of N,O-Chelating Ligands

The structure of this compound is not inherently a chelating ligand itself. However, it serves as a crucial building block for the synthesis of N,O-chelating ligands. The synthetic strategy involves the chemical modification of the iodine and hydroxyl groups. The ortho-positioning of the hydroxyl group relative to the iodine atom allows for the introduction of a nitrogen-containing substituent that can coordinate with a metal center in conjunction with the phenolic oxygen.

Aminophenol-based ligands are significant in coordination chemistry and catalysis due to their ability to form stable complexes with a variety of metal ions. These ligands can stabilize metal centers through mutual cooperation and strong electronic coupling, which is essential for catalytic activity. nih.govderpharmachemica.comresearchgate.net The synthesis of such ligands often starts from o-aminophenol derivatives. In the case of this compound, the iodine atom can be replaced via cross-coupling reactions to introduce a coordinating group, or the phenolic hydroxyl can be used to direct the formation of a larger ligand structure. For example, a subsequent reaction could convert the iodine to a group that contains a second nitrogen donor, creating an N,N,O-tridentate ligand system. These types of ligands are valuable in the development of complexes for applications in homogeneous catalysis and materials science. mdpi.com

Heptadentate N5O2 aminophenol ligands, for instance, are known to form lanthanoid complexes with specific geometries that are of great interest in molecular magnetism. mdpi.com While the direct synthesis from this compound is not explicitly documented, its structural motifs are consistent with precursors used for such complex ligands.

Application in Transition Metal-Catalyzed Reactions

The carbon-iodine bond in this compound is its most reactive site for transition metal-catalyzed cross-coupling reactions. Aryl iodides are highly reactive substrates for oxidative addition to low-valent transition metal centers, such as palladium(0) or copper(I), initiating a catalytic cycle. nih.govderpharmachemica.com This reactivity makes the compound a valuable partner in several key bond-forming reactions.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. researchgate.netrsc.org this compound can be coupled with various alkynes to produce 2-alkynyl-3-(dimethylamino)phenols. These products are versatile intermediates; for instance, the resulting phenolic alkynes can undergo subsequent intramolecular cyclization to form substituted benzofurans, a common scaffold in bioactive molecules. researchgate.net The reaction is widely used in the synthesis of natural products, pharmaceuticals, and organic materials. researchgate.net

Ullmann Condensation: The Ullmann reaction uses copper catalysis to form carbon-heteroatom or carbon-carbon bonds. beilstein-journals.org For this compound, this can be applied for:

C-O Coupling (Ullmann Ether Synthesis): Reaction with another phenol (B47542) or an alcohol to form a diaryl ether or an aryl alkyl ether.

C-N Coupling (Goldberg Reaction): Reaction with an amine to form a substituted diphenylamine (B1679370) derivative.

These reactions typically require high temperatures, but modern catalyst systems with specific ligands have been developed to proceed under milder conditions. beilstein-journals.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds. While often used with aryl bromides and chlorides, aryl iodides are also excellent substrates. This reaction could be used to couple this compound with a variety of primary or secondary amines, expanding its utility in synthesizing complex amine derivatives. This reaction is particularly important in the pharmaceutical industry for preparing aniline derivatives. nih.gov

Below is a table summarizing potential transition metal-catalyzed reactions involving this compound.

| Reaction Name | Catalyst System | Reactant Partner | Product Type |

| Sonogashira Coupling | Pd complex (e.g., Pd(PPh₃)₂Cl₂), Cu(I) salt (e.g., CuI), Amine base | Terminal Alkyne (R-C≡CH) | 2-Alkynyl-3-(dimethylamino)phenol |

| Ullmann C-O Coupling | Cu catalyst (e.g., CuI), Ligand (e.g., phenanthroline) | Alcohol/Phenol (R'-OH) | 2-Alkoxy/Aryloxy-3-(dimethylamino)phenol |

| Ullmann C-N Coupling | Cu catalyst (e.g., CuI), Ligand | Amine (R'₂NH) | N-Aryl-3-(dimethylamino)phenol derivative |

| Buchwald-Hartwig Amination | Pd catalyst (e.g., Pd₂(dba)₃), Phosphine (B1218219) Ligand, Base | Amine (R'₂NH) | N-Aryl-3-(dimethylamino)phenol derivative |

Intermediates in Complex Natural Product Synthesis (Model Studies)

While direct application of this compound in the total synthesis of a specific complex natural product is not prominently documented, its structural features make it a highly relevant model compound for synthetic strategies targeting certain classes of natural products, particularly alkaloids and other nitrogen-containing bioactive molecules. nih.govmdpi.com

The synthesis of many marine alkaloids and other complex natural products relies heavily on the construction of intricate polycyclic systems. nih.govmdpi.com Key steps in these syntheses often involve the formation of carbon-carbon or carbon-heteroatom bonds on a functionalized aromatic core. Cross-coupling reactions like the Sonogashira and Ullmann couplings are indispensable tools in this context. rsc.orgresearchgate.net

For example, a model study could utilize this compound to explore a key bond-forming step in the synthesis of a marine alkaloid containing a substituted aminophenol core. The Sonogashira coupling could be employed to introduce an alkynyl side chain, which could then be further elaborated and cyclized to form a heterocyclic ring system fused to the original benzene (B151609) ring. rsc.org Similarly, an intramolecular Ullmann-type reaction could be modeled to form a diaryl ether linkage, a structural motif present in some natural products.

The presence of the dimethylamino and hydroxyl groups provides handles for further functionalization and can influence the regioselectivity of subsequent reactions, making it a valuable scaffold for testing and optimizing synthetic routes before applying them to more complex and precious intermediates.

Design and Synthesis of Photo-Responsive Molecules

This compound is an excellent precursor for the synthesis of photo-responsive molecules, particularly those based on the azobenzene (B91143) scaffold. Azobenzenes are a class of photoswitches that can undergo reversible isomerization between their stable trans and metastable cis forms upon irradiation with light of specific wavelengths. mdpi.com This property allows for the remote control of molecular geometry, which can be used to modulate the function of biological systems or the properties of materials. researchgate.net

The synthesis of a custom azobenzene derivative from this compound would typically involve a diazo coupling reaction. The dimethylamino group acts as a strong electron-donating ("push") group. By coupling this precursor with another aromatic ring bearing an electron-withdrawing ("pull") group (e.g., a nitro or ester group), a "push-pull" azobenzene can be created.

The electronic properties of the substituents on the azobenzene rings have a profound effect on its photochemical properties:

Absorption Wavelength: Push-pull systems exhibit a significant red-shift in their absorption bands, allowing isomerization to be triggered with visible light instead of potentially damaging UV light. nih.govorientjchem.org

Thermal Relaxation: The rate of thermal relaxation from the cis to the trans isomer is often faster in push-pull systems. This can be desirable for applications requiring rapid recovery of the initial state. nih.gov

The general synthetic approach would involve converting an aniline derivative to a diazonium salt, which then undergoes an electrophilic aromatic substitution reaction with a coupling partner. In this case, this compound could act as the nucleophilic coupling partner. The strong activating effect of the dimethylamino and hydroxyl groups would direct the coupling to a position ortho or para to them.

The table below outlines the expected properties of an azobenzene synthesized using this precursor.

| Azobenzene Type | Substituent Effects | Key Photochemical Property | Potential Application |

| Push-Pull System | Dimethylamino group (donor) paired with an acceptor group (e.g., -NO₂) on the other ring. | Red-shifted absorption (isomerization with visible light). orientjchem.org | Photopharmacology, light-responsive materials. researchgate.net |

| Functionalized Scaffold | The iodine atom remains as a handle for post-synthesis modification (e.g., via Suzuki or Sonogashira coupling). | Allows for tethering the photoswitch to other molecules (peptides, polymers) after its synthesis. | Creating photo-switchable bioconjugates or materials. |

The ability to fine-tune the photochemical properties by modifying the substituents makes azobenzenes derived from precursors like this compound highly valuable in the development of advanced, light-controlled molecular systems. nih.gov

Future Directions and Emerging Research Avenues for 3 Dimethylamino 2 Iodophenol

Novel Synthetic Strategies and Process Intensification

The development of efficient and scalable synthetic routes to 3-(Dimethylamino)-2-iodophenol is a primary area for future research. Current synthetic approaches for similar iodinated phenols often rely on multi-step procedures that may involve harsh reagents and generate significant waste. bethesdaipswich.comguidechem.comchemicalbook.com Future strategies will likely focus on the principles of process intensification, which aims to create substantially smaller, cleaner, and more energy-efficient technologies. frontiersin.org

Key areas for development include:

Continuous Flow Synthesis: Transitioning from batch to continuous flow processes can offer significant advantages in terms of safety, reproducibility, and scalability. frontiersin.orgjddhs.com For a compound like this compound, a continuous flow setup could allow for precise control over reaction parameters such as temperature, pressure, and reaction time, potentially leading to higher yields and purity.

Microreactor Technology: The use of microreactors can further enhance process intensification by providing high surface-area-to-volume ratios, leading to improved heat and mass transfer. frontiersin.org This could be particularly beneficial for potentially exothermic iodination or amination reactions.

Alternative Energy Sources: Investigating the use of alternative energy sources such as microwave irradiation or sonochemistry could lead to faster reaction times and reduced energy consumption compared to conventional heating methods. frontiersin.orgmdpi.comnih.gov

| Parameter | Conventional Batch Synthesis (Hypothetical) | Continuous Flow Synthesis (Projected) | Microwave-Assisted Synthesis (Projected) |

| Reaction Time | Hours to days | Minutes to hours | Minutes |

| Scalability | Limited | High | Moderate |

| Safety | Potential for thermal runaway | Enhanced safety due to small reaction volumes | Improved safety with localized heating |

| Waste Generation | Moderate to high | Reduced | Reduced |

Exploration of Untapped Reactivity Modalities

The unique combination of functional groups in this compound suggests a rich and largely unexplored reactivity profile. The ortho-iodo, meta-dimethylamino, and phenolic hydroxyl groups can be selectively targeted or involved in concerted transformations.

Future research could focus on:

Palladium-Catalyzed Cross-Coupling Reactions: The iodine atom is a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. bethesdaipswich.com Exploring these reactions with this compound could lead to a diverse library of novel compounds with potential applications in pharmaceuticals and materials science.

Directed Ortho-Metalation: The dimethylamino and hydroxyl groups could act as directing groups for ortho-metalation, allowing for the selective functionalization of the aromatic ring at positions adjacent to these groups.

Hypervalent Iodine Chemistry: The iodo group can be oxidized to form hypervalent iodine species, which are powerful reagents for various organic transformations. nih.gov Investigating the in-situ generation and reactivity of hypervalent iodine derivatives of this compound could open up new synthetic pathways. nih.gov

Integration into Sustainable Chemical Manufacturing

The principles of green chemistry are becoming increasingly important in chemical synthesis. jddhs.comnih.gov Future research on this compound should prioritize the development of sustainable manufacturing processes.

Potential strategies include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives such as water, supercritical fluids, or deep eutectic solvents. chemistryviews.org

Catalytic Methods: Developing catalytic methods for the synthesis and functionalization of this compound to minimize the use of stoichiometric reagents. researchgate.netrsc.org This includes the use of biocatalysis, which can offer high selectivity under mild reaction conditions. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste generation. researchgate.net

| Green Chemistry Principle | Application to this compound Synthesis |

| Prevention | Designing synthetic routes that minimize waste generation. |

| Atom Economy | Maximizing the incorporation of starting materials into the final product. |

| Less Hazardous Chemical Syntheses | Using less toxic reagents and solvents. |

| Designing Safer Chemicals | Developing derivatives with reduced toxicity. |

| Safer Solvents and Auxiliaries | Utilizing water or other green solvents. |

| Design for Energy Efficiency | Employing energy-efficient methods like microwave or flow synthesis. frontiersin.orgmdpi.com |

| Use of Renewable Feedstocks | Exploring bio-based starting materials where feasible. |

| Reduce Derivatives | Minimizing the use of protecting groups. |

| Catalysis | Utilizing catalytic reagents over stoichiometric ones. researchgate.net |

Development of Advanced Functional Materials Based on its Scaffolding

The unique electronic and structural features of this compound make it an attractive building block for the development of advanced functional materials. The combination of an electron-donating dimethylamino group, a hydrogen-bonding hydroxyl group, and a reactive iodo group provides multiple avenues for polymerization and incorporation into larger molecular architectures.

Future research in this area could involve:

Polymer Synthesis: The synthesis of novel polymers incorporating the this compound moiety. These polymers could exhibit interesting electronic, optical, or sensory properties. For instance, derivatives of aniline (B41778) are known to form conductive polymers. researchgate.netrsc.orgrsc.orgresearchgate.net

Organic Electronics: The development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or sensors based on derivatives of this compound.

Supramolecular Chemistry: The use of the phenolic hydroxyl group for the construction of self-assembling systems through hydrogen bonding.

Synergistic Approaches: Combining Computational and Experimental Studies

The integration of computational chemistry with experimental work can significantly accelerate the research and development process for this compound. nih.govduq.edu

Potential synergistic approaches include:

Reaction Mechanism Elucidation: Using computational methods to study the mechanisms of novel reactions and to predict the most favorable reaction pathways. acs.orgnih.gov

Prediction of Properties: Employing quantum chemical calculations to predict the electronic, optical, and spectroscopic properties of this compound and its derivatives. nih.govnih.gov This can help in the rational design of new functional materials.